1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N7O/c22-15-7-4-8-16(23)17(15)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVCNJLLPCHUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The triazolopyrimidine moiety can participate in cyclization reactions to form fused ring systems.
Applications De Recherche Scientifique
1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer treatment.
Biological Research: The compound has shown promising cytotoxic activities against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Chemical Biology: It can be used as a probe to study the interactions of triazolopyrimidine derivatives with biological targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine moiety is essential for its binding affinity and specificity towards the kinase .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Benzoyl Group
- 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine (BF00686): Structural Difference: The benzoyl group is substituted with 3,4-difluoro instead of 2,6-difluoro. Its molecular weight (435.43 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) :
- Structural Difference : Replaces benzoyl with a benzoxazol-2-yl sulfide group.
- Impact : The benzoxazole ring introduces additional hydrogen-bonding sites, enhancing NADPH oxidase inhibition efficacy. However, the sulfide linkage may reduce metabolic stability compared to the amide bond in the target compound .
Piperazine Modifications
Tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate :
- Structural Difference : A tert-butyl carbamate group replaces the 2,6-difluorobenzoyl.
- Impact : The bulky tert-butyl group improves solubility (66.7% yield in synthesis) but reduces membrane permeability due to increased hydrophilicity. The free piperazine in the target compound allows for better target engagement .
- 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one: Structural Difference: Acetylated piperazine instead of benzoyl substitution.
Triazolopyrimidine Core Derivatives
- N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (Compound 11) :
- Structural Difference : Propylthio and methylamine substituents on the triazolopyrimidine core.
- Impact : The propylthio group increases molecular weight (376.10 g/mol vs. ~435 g/mol for the target compound) and lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects .
Physicochemical and Pharmacological Data
Key Observations :
- Purity : Analogs with hydrophobic substituents (e.g., 4-methylbenzoyl) achieve >99% purity, suggesting synthetic robustness .
- Retention Time : Lower retention times (e.g., 2.21 min for 4-methylbenzoyl vs. 2.39 min for 3-phenylbut-2-en-1-yl derivatives) correlate with reduced hydrophobicity, impacting tissue distribution .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step routes typical for triazolopyrimidine-piperazine hybrids. Critical steps include:
- Triazolopyrimidine core formation : Cyclocondensation of substituted pyrimidines with azides under Cu(I)-catalyzed "click" conditions (60–80°C, DMF solvent) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination (Pd/C or Xantphos catalysts, 100–120°C) to attach the 2,6-difluorobenzoyl group .
- Optimization : Yields vary (30–70%) depending on solvent polarity, catalyst loading, and temperature control. For example, replacing DMF with dichloromethane improves regioselectivity but reduces solubility .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of triazole-pyrimidine fusion and fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 493.1584, observed 493.1587) .
- X-ray Crystallography : Resolves conformational flexibility of the piperazine ring and dihedral angles between aromatic groups .
Q. What biological targets are hypothesized for this compound, and how are they validated?
- Kinase inhibition : Structural analogs show affinity for Wee1 kinase (G2/M checkpoint regulator) via π-π stacking with triazolopyrimidine and hydrogen bonding with the benzoyl group .
- Enzyme assays : In vitro testing against DPP-IV or CDK2/cyclin E using fluorescence polarization (IC values typically 0.5–5 µM) .
Advanced Research Questions
Q. How can substituent modifications enhance target selectivity or potency?
- Electron-withdrawing groups (EWGs) : Fluorine or chloro substituents at the benzoyl position improve metabolic stability and binding to hydrophobic kinase pockets (e.g., 2,6-difluoro vs. 2-chloro analogs show 2x higher IC for Wee1) .
- Piperazine substitutions : Bulky groups (e.g., 4-methylphenyl) reduce off-target binding to serotonin receptors while maintaining kinase affinity .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Dose-dependent effects : Low solubility in aqueous buffers (logP = 3.2) may lead to underreporting of IC values. Use of co-solvents (e.g., 0.1% DMSO) ensures consistent bioavailability .
- Cell line variability : Test in multiple lines (e.g., HCT-116 vs. MCF-7) to distinguish compound-specific activity from pathway-specific differences .
Q. What computational tools are used to model interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding poses using crystal structures of kinases (PDB: 4Y72) or DPP-IV (PDB: 1N1M) .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical residues (e.g., Lys46 in Wee1) .
Methodological Recommendations
- Low synthetic yields : Optimize via microwave-assisted synthesis (reduces reaction time from 12 h to 2 h) .
- Bioactivity discrepancies : Validate using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Toxicity screening : Use zebrafish models to assess cardiotoxicity linked to piperazine fluorination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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